![molecular formula C22H20N6O B2943235 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2199139-06-3](/img/structure/B2943235.png)
2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H20N6O and its molecular weight is 384.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one (often abbreviated as DMPY) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DMPY, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Structural Overview
DMPY features a unique structure characterized by:
- A dihydropyridazinone core
- An azetidine moiety
- A quinoxaline derivative
These structural components suggest a range of possible interactions with biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Preliminary studies indicate that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of quinoxaline have been shown to act as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. In vitro assays demonstrated that DMPY could potentially inhibit cell proliferation in various cancer cell lines, including HepG-2 and MCF-7, similar to other quinoxaline derivatives .
Antimicrobial Activity
Compounds with azetidine and pyridazine structures have historically shown promising antimicrobial effects. Research indicates that derivatives of azetidinones possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. DMPY's structural analogs have been evaluated for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that DMPY may also exhibit similar properties .
Enzyme Inhibition
DMPY may interact with specific enzymes involved in cellular signaling pathways. The presence of multiple heterocycles allows for potential enzyme inhibition, which could lead to therapeutic applications in metabolic disorders or cancer treatment. For example, studies on related compounds indicate that they can inhibit key enzymes involved in cancer progression and metabolic syndromes .
The proposed mechanism of action for DMPY involves:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways, leading to reduced tumor growth.
- Induction of Apoptosis : Studies on related quinoxaline derivatives revealed their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers such as BAX and Bcl-2 .
- Antimicrobial Mechanisms : The exact mechanisms remain to be elucidated, but structural similarities to known antimicrobial agents suggest potential disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Comparative Analysis
To better understand the biological activity of DMPY, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
DMPY | Dihydropyridazinone | Moderate (in vitro) | Potential (needs validation) |
Quinoxaline Derivatives | Quinoxaline-based | High (VEGFR-2 inhibitors) | Moderate |
Azetidinone Derivatives | Azetidine-based | Low to Moderate | High |
Case Studies
- VEGFR-2 Inhibition : A study on 3-methylquinoxaline derivatives demonstrated significant inhibition of VEGFR-2, leading to reduced tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity .
- Antimicrobial Efficacy : Research evaluating azetidinone derivatives showed promising results against E. coli and S. aureus, with some compounds achieving MIC values lower than standard antibiotics .
Propiedades
IUPAC Name |
2-[[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-15-22(25-20-7-3-2-6-19(20)24-15)27-12-16(13-27)14-28-21(29)9-8-18(26-28)17-5-4-10-23-11-17/h2-11,16H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALQIHVOVFSENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.